ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
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Overview
Description
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the triazole ring, fluorobenzoyl group, and sulfanyl acetate moiety, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via an acylation reaction using 3-fluorobenzoyl chloride and an appropriate amine.
Attachment of the Sulfanyl Acetate Moiety: The final step involves the reaction of the triazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of triazole derivatives with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzyme active sites or receptor binding pockets, while the fluorobenzoyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The sulfanyl acetate moiety can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[[5-[[(4-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
- Ethyl 2-[[5-[[(3-chlorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
- Ethyl 2-[[5-[[(3-bromobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Uniqueness
ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to the presence of the 3-fluorobenzoyl group, which can enhance its binding affinity and specificity towards certain biological targets
Properties
IUPAC Name |
ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c1-2-28-18(26)13-29-20-24-23-17(25(20)16-9-4-3-5-10-16)12-22-19(27)14-7-6-8-15(21)11-14/h3-11H,2,12-13H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXSANDQYBRJOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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